molecular formula C22H24FN3O4 B11422128 [3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11422128
M. Wt: 413.4 g/mol
InChI Key: ZBMWYZPNDHCQOU-UHFFFAOYSA-N
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Description

[3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the oxazoline ring through the cyclization of an appropriate precursor. This is followed by the introduction of the dimethoxyphenyl group via electrophilic aromatic substitution. The final step involves the coupling of the oxazoline derivative with 4-(4-fluorophenyl)piperazine under suitable conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to kilogram quantities. The use of automated synthesis platforms can also improve reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazoline ring, converting it to an oxazolidine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • [3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-chlorophenyl)piperazin-1-yl]methanone
  • [3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness: The presence of the fluorophenyl group in [3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone imparts unique electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H24FN3O4

Molecular Weight

413.4 g/mol

IUPAC Name

[3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24FN3O4/c1-28-19-5-3-4-17(21(19)29-2)18-14-20(30-24-18)22(27)26-12-10-25(11-13-26)16-8-6-15(23)7-9-16/h3-9,20H,10-14H2,1-2H3

InChI Key

ZBMWYZPNDHCQOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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